Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes†

Chemical Communications Pub Date: 2017-09-28 DOI: 10.1039/C7CC07347J

Abstract

A photoredox approach to generate distal cyano-substituted alkyl radicals through C–C bond cleavage of cyclobutanone oximes was developed. The radicals produced by this method were applied to three-component cyanopropylation/etherification of unactivated alkenes. Their reactions with diverse radical acceptors were also demonstrated.

Graphical abstract: Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes
Visible-light promoted γ-cyanoalkyl radical generation: three-component cyanopropylation/etherification of unactivated alkenes†
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